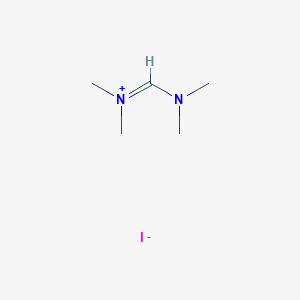![molecular formula C12H23N3O9 B14502239 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid CAS No. 63517-71-5](/img/structure/B14502239.png)
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C18H44N6O12 . This compound is known for its chelating properties, which make it useful in various scientific and industrial applications. It is also referred to by several synonyms, including ethylenediaminetetraacetic acid tetra (ethanolamine) salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of EDTA in water.
- Addition of ethanolamine to the solution.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more efficient purification techniques. The industrial process ensures high yield and purity of the final product, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is employed in biological research to study metal ion interactions and their effects on biological systems.
Medicine: It is used in medical research for developing diagnostic agents and therapeutic compounds.
Mecanismo De Acción
The mechanism of action of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelating property is due to the presence of multiple carboxyl and amino groups that can coordinate with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a simpler structure compared to the compound .
Nitrilotriacetic acid (NTA): A chelating agent with fewer chelating sites compared to 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid.
Uniqueness
The uniqueness of this compound lies in its enhanced chelating ability due to the presence of additional amino and carboxyl groups. This makes it more effective in binding metal ions compared to other chelating agents .
Propiedades
Número CAS |
63517-71-5 |
|---|---|
Fórmula molecular |
C12H23N3O9 |
Peso molecular |
353.33 g/mol |
Nombre IUPAC |
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.C2H7NO/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;3-1-2-4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4H,1-3H2 |
Clave InChI |
HHKBNCKQWLHDDE-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Números CAS relacionados |
53404-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)



![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)




![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)



